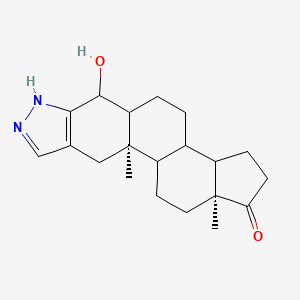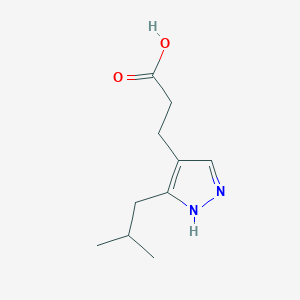
3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives have gained significant attention due to their wide range of applications in medicinal chemistry, agrochemistry, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid can be achieved through various synthetic routes. Another approach is the 1,3-dipolar cycloaddition of diazo compounds with alkynyl bromides, which yields pyrazole derivatives in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions under controlled conditions. The use of catalysts such as palladium or platinum can enhance the efficiency of the reaction, leading to higher yields and purity .
化学反応の分析
Types of Reactions
3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium dichromate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate is commonly used for oxidation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum are used for reduction reactions.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted pyrazole derivatives .
科学的研究の応用
3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .
類似化合物との比較
Similar Compounds
3-(1-methyl-1H-pyrazol-4-yl)propanoic acid: This compound has a similar structure but with a methyl group instead of an isobutyl group.
3-(1H-pyrazol-1-yl)propanoic acid: Lacks the isobutyl group, making it less hydrophobic.
Uniqueness
The presence of the isobutyl group in 3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid enhances its hydrophobicity and may improve its interaction with lipid membranes, potentially increasing its biological activity compared to similar compounds .
特性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
3-[5-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)5-9-8(6-11-12-9)3-4-10(13)14/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14) |
InChIキー |
XNBSCBDBNRSQRA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(C=NN1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


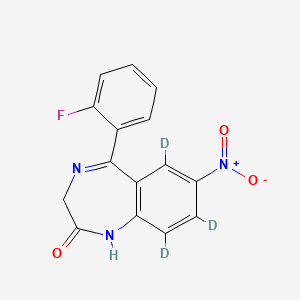
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)
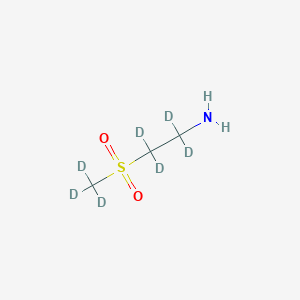
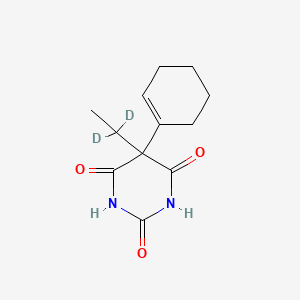
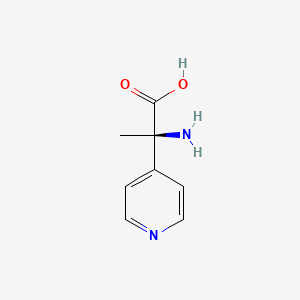
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)


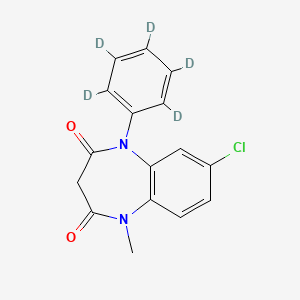
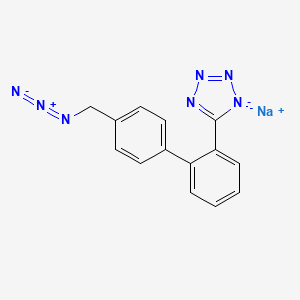
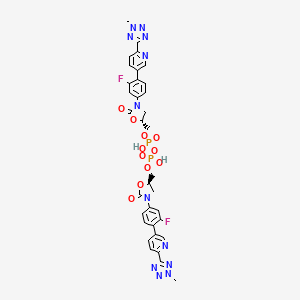

![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
